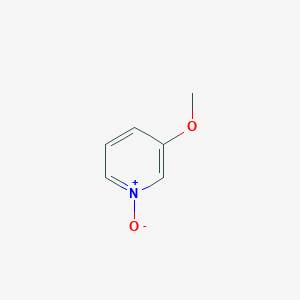

3-Methoxypyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREDSSUYAKFWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164160 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-61-7 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine 1-oxide is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry and drug development. Its unique electronic properties, stemming from the pyridine N-oxide functionality and the methoxy substituent, make it a versatile intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, synthesis, spectroscopic data, and chemical reactivity.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14906-61-7 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point (Predicted) | 308.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of the parent compound, 3-methoxypyridine. This transformation can be effectively carried out using various oxidizing agents. A common and reliable method involves the use of hydrogen peroxide in acetic acid.

Experimental Protocol: N-Oxidation of 3-Methoxypyridine

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[3]

Materials:

-

3-Methoxypyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxypyridine (1 equivalent) in glacial acetic acid.

-

To this solution, add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Molecular Structure of 3-Methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 3-Methoxypyridine 1-oxide. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide leverages data from analogous compounds and computational studies to present a detailed analysis of its structural and spectroscopic characteristics.

Introduction

This compound belongs to the class of aromatic N-oxides, which are known for their unique electronic properties and diverse applications in medicinal chemistry and materials science. The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic distribution, reactivity, and potential for intermolecular interactions. The methoxy substituent at the 3-position further modulates these properties through its electron-donating character. Understanding the precise molecular geometry and electronic structure of this compound is crucial for predicting its chemical behavior and designing novel applications.

Predicted Molecular Geometry

While a crystal structure for this compound is not available, its molecular geometry can be reliably predicted based on data from related substituted pyridine N-oxides and computational modeling. The pyridine ring is expected to be planar, with the N-oxide oxygen atom lying in the same plane. The methoxy group will likely exhibit some degree of rotational freedom around the C3-O bond.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Basis for Prediction |

| N1-O1 | 1.27 - 1.30 | Based on computational studies of pyridine N-oxides and crystal structures of substituted analogs.[1] The N-O bond in pyridine N-oxides typically exhibits partial double bond character. |

| N1-C2 | 1.37 - 1.39 | Similar to other pyridine N-oxide structures. |

| C2-C3 | 1.38 - 1.40 | Aromatic C-C bond length. |

| C3-C4 | 1.38 - 1.40 | Aromatic C-C bond length. |

| C4-C5 | 1.37 - 1.39 | Aromatic C-C bond length. |

| C5-N1 | 1.37 - 1.39 | Similar to other pyridine N-oxide structures. |

| C3-O2 | 1.35 - 1.37 | Typical C-O single bond length in aryl ethers. |

| O2-C(Me) | 1.42 - 1.44 | Typical O-C single bond length in methyl ethers. |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) | Basis for Prediction |

| C5-N1-C2 | 120 - 122 | Consistent with sp² hybridization of the nitrogen atom in the pyridine ring. |

| N1-C2-C3 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |

| C2-C3-C4 | 120 - 122 | The methoxy group may cause minor deviations from the ideal 120° angle. |

| C3-C4-C5 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |

| C4-C5-N1 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |

| O1-N1-C2/C5 | 119 - 121 | The N-O bond bisects the C5-N1-C2 angle. |

| C2-C3-O2 | 118 - 122 | Dependent on the steric interaction between the methoxy group and the adjacent hydrogen atom on C2. |

| C4-C3-O2 | 118 - 122 | Dependent on the steric interaction between the methoxy group and the adjacent hydrogen atom on C4. |

| C3-O2-C(Me) | 117 - 119 | Typical bond angle for an sp³ hybridized oxygen in an ether. |

Spectroscopic Characterization (Predicted)

The structural features of this compound can be elucidated using various spectroscopic techniques. The following tables summarize the expected spectral data based on the analysis of similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H2 | 8.1 - 8.3 | d | J = ~6-7 | The proton at the 2-position is expected to be the most deshielded due to the proximity of the N-oxide group. |

| H4 | 7.0 - 7.2 | t | J = ~7-8 | The proton at the 4-position will show a triplet splitting from coupling to H2 and H5. |

| H5 | 7.2 - 7.4 | ddd | J = ~8, ~5, ~1 | The proton at the 5-position will exhibit complex splitting due to coupling with H4, H6, and a small long-range coupling. |

| H6 | 8.0 - 8.2 | d | J = ~5 | The proton at the 6-position is also significantly deshielded by the N-oxide. |

| OCH₃ | 3.8 - 4.0 | s | - | The methoxy protons will appear as a sharp singlet. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | 145 - 148 | The carbon adjacent to the N-oxide is significantly deshielded. |

| C3 | 155 - 158 | The carbon bearing the methoxy group will be the most deshielded aromatic carbon due to the oxygen's electron-withdrawing inductive effect and resonance. |

| C4 | 120 - 123 | The chemical shift of C4 will be influenced by both the N-oxide and the methoxy group. |

| C5 | 125 - 128 | The chemical shift of C5 is expected to be in a typical aromatic region. |

| C6 | 138 - 141 | The carbon at the 6-position is deshielded by the N-oxide group. |

| OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy:

-

N-O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹, characteristic of the N-O stretching vibration in pyridine N-oxides.

-

C-O Stretch: An absorption band corresponding to the aryl-alkyl ether C-O stretching will likely appear around 1020-1050 cm⁻¹ (asymmetric) and 1200-1250 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 125.

-

A characteristic fragmentation pattern for pyridine N-oxides is the loss of the oxygen atom, leading to a significant peak at m/z = 109 (M-16).

-

Further fragmentation of the methoxypyridine cation would follow established pathways.

Experimental Protocols

Synthesis of this compound

A common and effective method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Protocol using m-CPBA:

-

Dissolution: Dissolve 3-methoxypyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy excess peroxide.

-

Extraction: Extract the aqueous layer with DCM or chloroform (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the sample as a thin film, KBr pellet, or in a suitable solvent to identify the characteristic functional group vibrations.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

X-ray Crystallography: If suitable single crystals can be obtained, X-ray diffraction analysis will provide the definitive molecular and crystal structure.

Logical Workflow for Structural Determination

The determination of the molecular structure of a novel compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By drawing upon data from analogous compounds and established principles of structural chemistry and spectroscopy, a comprehensive picture of its geometric and electronic properties has been constructed. The provided experimental protocols offer a clear pathway for the synthesis and definitive characterization of this molecule. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The data herein is compiled from verified chemical databases and is intended to support research and development activities.

Chemical Identity

This compound is a derivative of pyridine, characterized by a methoxy group at the 3-position and an N-oxide functional group. This modification significantly alters the electronic and physical properties of the parent pyridine ring, influencing its reactivity, solubility, and intermolecular interactions.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₇NO₂[3]

-

Canonical SMILES: COC1=CC=C--INVALID-LINK--[O-]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. For ease of reference, both experimentally determined and predicted values are presented.

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [3] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point | 308.9 ± 15.0 °C | Predicted[1] |

| Density | 1.09 ± 0.1 g/cm³ | Predicted[1] |

| pKa (Conjugate Acid) | 0.84 ± 0.10 | Predicted[1] |

Experimental Protocols

While the provided sources list the physical properties, they do not detail the specific experimental protocols used for their determination for this particular compound. The following are descriptions of standard laboratory methodologies for measuring such properties.

3.1. Melting Point Determination

The melting point of a solid compound is a critical indicator of purity. It is typically determined using one of the following methods:

-

Capillary Melting Point Apparatus: A small, powdered sample is packed into a capillary tube and placed in a heated block. The temperature at which the substance transitions from a solid to a liquid is observed and recorded. The range from the initial melting to complete liquefaction is reported.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the onset temperature of the endothermic melting peak on the DSC thermogram.

3.2. Boiling Point Determination

The boiling point of a liquid is determined at a specific atmospheric pressure. For high-boiling-point compounds like this compound, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

-

Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure of the gas above it, and the liquid freely vaporizes, is recorded as the boiling point. For values obtained under reduced pressure, the pressure must be specified.

-

Ebulliometer: This specialized instrument allows for the precise measurement of boiling points by maintaining equilibrium between the liquid and vapor phases.

3.3. Density Measurement

The density of a substance is its mass per unit volume.

-

Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The temperature is controlled and recorded as density is temperature-dependent.

3.4. pKa Determination

The pKa, a measure of the acidity of the conjugate acid of the N-oxide, is commonly determined by potentiometric or spectrophotometric titration.

-

Potentiometric Titration: A solution of the compound is titrated with a standard acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

-

UV-Spectrophotometric Titration: This method is used when the protonated and deprotonated forms of the compound have different UV-visible absorption spectra. The absorbance at a specific wavelength is measured at various pH values, and the pKa is calculated from the resulting data.

Logical Data Relationship

The following diagram illustrates the relationship between the chemical identity of this compound and its associated physical properties.

References

3-Methoxypyridine 1-Oxide: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Methoxypyridine 1-oxide. Due to a lack of specific quantitative data in publicly accessible literature, this document synthesizes information from related compounds and outlines general experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic properties, polarity, and, consequently, its solubility. The N-oxide moiety can participate in hydrogen bonding, which generally enhances solubility in polar solvents. Understanding the solubility of this compound is critical for its application in various experimental and developmental settings.

Solubility Data

Qualitative Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Soluble | The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor. The parent compound, 3-methoxypyridine, is reported to be soluble in water.[1] |

| Ethanol, Methanol | Soluble | These solvents are polar and can engage in hydrogen bonding with the N-oxide group. 3-Methoxypyridine is known to be highly soluble in ethanol and methanol.[1] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. The related compound 3-methoxypyridine shows high solubility in DMSO, with one source indicating a solubility of 180 mg/mL. |

| Dichloromethane | Soluble | 3-Methoxypyridine is reported to be highly soluble in dichloromethane.[1] |

| Nonpolar Solvents | ||

| Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the N-oxide group is expected to limit solubility in nonpolar solvents. |

It is important to note that the solubility of 4-methoxypyridine N-oxide, an isomer, is described as being soluble in most common organic solvents.[2] This further supports the expectation of good solubility for this compound in polar organic solvents.

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen or by using a vacuum oven.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizations

General Synthesis Workflow for Pyridine N-Oxides

Since a specific signaling pathway involving this compound is not described in the available literature, a diagram illustrating a general synthetic route to pyridine N-oxides is provided. The oxidation of the corresponding pyridine is a common method for their preparation.

Caption: General workflow for the synthesis of a 3-substituted pyridine 1-oxide.

Logical Flow for Solubility Determination

The following diagram illustrates the decision-making process in a typical qualitative solubility testing scheme for an organic compound.

Caption: Decision tree for qualitative solubility analysis of an organic compound.

Conclusion

While specific quantitative solubility data for this compound is currently limited in the public domain, this guide provides a foundational understanding based on the principles of chemical solubility and data from related compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. The visualizations offer a clear representation of a general synthetic approach and a logical workflow for solubility testing. Further experimental investigation is necessary to establish a comprehensive and quantitative solubility profile for this compound.

References

Electronic Properties of 3-Methoxypyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic characteristics imparted by the N-oxide functionality and the methoxy substituent. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing from available experimental data and computational studies on related pyridine N-oxide systems. The guide covers the synthesis, spectroscopic characterization, and theoretical electronic structure of the molecule, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

Pyridine N-oxides are a class of aromatic compounds that exhibit distinct reactivity and electronic properties compared to their parent pyridine analogues. The N-oxide group acts as a strong electron-donating group through resonance while also possessing an inductive electron-withdrawing effect. This dual nature significantly influences the electron density distribution within the pyridine ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.[1] The presence of a methoxy group at the 3-position further modulates these electronic effects. Understanding the electronic properties of this compound is crucial for its application in drug design, catalysis, and the development of novel organic materials.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the parent 3-methoxypyridine.

General Synthesis Workflow

The most common method for the N-oxidation of pyridines is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

References

Spectroscopic Data and Analysis of 3-Methoxypyridine 1-oxide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Methoxypyridine 1-oxide, tailored for researchers, scientists, and professionals in drug development. It includes available spectroscopic data, detailed experimental protocols, and workflow visualizations to facilitate analysis and characterization.

While direct, comprehensive experimental spectra for this compound are not extensively published in readily available literature, this guide compiles data from analogous compounds, including the parent 3-Methoxypyridine and other substituted pyridine N-oxides. This comparative data allows for the reliable prediction of spectral features.

Spectroscopic Data Summary

The introduction of the N-oxide functionality and the methoxy group significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The N-oxide group generally causes a downfield shift of the α-protons (H-2, H-6) and affects the carbon signals due to its electron-withdrawing nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.1 - 8.3 | d |

| H-4 | 7.1 - 7.3 | t |

| H-5 | 7.2 - 7.4 | dd |

| H-6 | 8.2 - 8.4 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Predictions are based on data from various substituted pyridine N-oxides. Solvent: CDCl₃.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 142 |

| C-3 | 155 - 157 |

| C-4 | 120 - 122 |

| C-5 | 126 - 128 |

| C-6 | 138 - 140 |

| -OCH₃ | 55 - 57 |

Predictions are based on data from various substituted pyridine N-oxides and 3-methoxypyridine. Solvent: CDCl₃ or DMSO-d₆.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. For this compound, the most characteristic vibrations are the N-O stretch, C-O ether stretches, and aromatic C-H and C=C/C=N stretches.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic ring C-H bonds |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy group C-H bonds |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Pyridine ring vibrations |

| N-O Stretch | 1200 - 1300 | Characteristic N-oxide vibration[3] |

| C-O-C Asymmetric Stretch | 1220 - 1280 | Aryl-alkyl ether stretch |

| C-O-C Symmetric Stretch | 1020 - 1080 | Aryl-alkyl ether stretch |

| C-H Out-of-Plane Bending | 700 - 900 | Substitution pattern on the ring |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 125 | [M]⁺ | Molecular Ion |

| 109 | [M-O]⁺ | Loss of oxygen from the N-oxide, a common fragmentation for N-oxides[4] |

| 110 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 94 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 81 | [M-O-CO]⁺ | Loss of oxygen followed by loss of carbon monoxide |

Fragmentation patterns are inferred from data on related compounds like 4-Methoxypyridine N-oxide.[5][6]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : Utilize a modern NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

FT-IR Spectroscopy Protocol

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[7]

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the solid this compound sample with 150-200 mg of dry, FT-IR grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

-

-

Instrumentation : Use a modern FT-IR spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[7]

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[7]

-

-

Data Analysis : Identify characteristic absorption bands and assign them to corresponding molecular vibrations.

Mass Spectrometry Protocol

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe analysis or infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile) is common.

-

Ionization : Utilize Electron Ionization (EI) as a standard hard ionization technique to induce fragmentation and provide structural information.

-

Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The relative abundances of these ions provide a fragmentation fingerprint.

Visualization of Workflows

Visualizing the experimental process helps in understanding the logical flow from sample to result.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 748. N-oxides and related compounds. Part XVI. Infrared spectra of 3-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activity of Substituted Pyridine N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine N-oxides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic and steric properties, often leading to enhanced biological activity and novel mechanisms of action. This technical guide provides an in-depth overview of the diverse biological activities of substituted pyridine N-oxides, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Core Concepts and Biological Significance

Pyridine N-oxides are heterocyclic compounds characterized by a pyridine ring in which the nitrogen atom has been oxidized. This N-oxidation has several important consequences for the molecule's properties and biological activity:

-

Altered Electronic Profile: The N-oxide group is a strong electron-withdrawing group via induction but can also act as an electron-donating group through resonance. This dual nature modulates the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions.

-

Increased Polarity and Solubility: The polar N-O bond enhances the aqueous solubility of the parent pyridine, a crucial property for drug development.

-

Hydrogen Bonding Capability: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[1]

-

Bioisosteric Replacement: The N-oxide moiety can serve as a bioisostere for other functional groups, such as a carbonyl group, leading to improved pharmacological profiles.[1]

-

Prodrug Potential: In hypoxic environments, such as those found in solid tumors, the N-oxide group can be reduced, releasing the parent pyridine. This property is exploited in the design of hypoxia-activated prodrugs.[2]

These unique characteristics contribute to the broad spectrum of biological activities exhibited by substituted pyridine N-oxides, including anticancer, antimicrobial, antiviral, and antihypertensive effects.

Anticancer Activity of Substituted Pyridine N-Oxides

A growing body of evidence highlights the potential of substituted pyridine N-oxides as effective anticancer agents. Their mechanisms of action are diverse and often involve the induction of cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected substituted pyridine and pyridine N-oxide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | ~20-50 | [1] |

| Compound 2 | HepG2 (Liver) | ~20-50 | [1] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 | [3] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 | [3] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [3] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [3] |

| 4b | A-549 (Lung) | 0.00803 | [4] |

| 4e | A-549 (Lung) | 0.0095 | [4] |

| 3d | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |

| 4b | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |

| 4c | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |

| 4d | MCF-7 (Breast) | 1.14 - 3.38 | [4] |

| 15b | HepG2 (Liver) | 10.33 | [5] |

| 15a | HepG2 (Liver) | 22.90 | [5] |

| 15c | HepG2 (Liver) | 27.77 | [5] |

| 6 | HepG2 (Liver) | 62.50 | [5] |

| Compound 6 | HepG2 | >50 | [6] |

| Compound 7 | HepG2 | >50 | [6] |

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling

Studies on certain anticancer pyridine derivatives have elucidated a mechanism involving the induction of G2/M cell cycle arrest and apoptosis.[1] This process is mediated by the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

Caption: Proposed signaling pathway for anticancer pyridine derivatives.

Antimicrobial Activity of Substituted Pyridine N-Oxides

Substituted pyridine N-oxides have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the N-oxide moiety and various substituents on the pyridine ring plays a crucial role in their antimicrobial efficacy.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected substituted pyridine and pyridine N-oxide derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Substituted Pyridine and Pyridine N-Oxide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazide derivatives 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 (µM/mL) | [7] |

| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various Bacteria | 0.5 - 64 | [7] |

| 2-(methyldithio)pyridine-3-carbonitrile 29 | Candida species | 0.25 - 2 | [7] |

| Pyridine compounds 36 & 37 | Various Bacteria & Fungi | - | [7] |

| Compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | [7] |

| Compounds 12, 15, 16, 17 | C. albicans, C. gabrata | 12.5 | [7] |

| Pyridine-4-aldoxime-based quaternary ammonium salts (C12-C16 alkyl chain) | Various Bacteria & Fungi | - | [7] |

| Pyridine salts 51–56 | Fungi | 0.1 - 12 (mM) | [7] |

| Pyridine salts 51–56 | Bacteria | 0.02 - 6 (mM) | [7] |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus | - | [8] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines 88a-k | E. coli | 0.2-1.3 | [8] |

| Compound 3d | E. coli | 3.91 | [9] |

| Compound 3e | E. coli | 3.91 | [9] |

| Pyridone derivative VI | B. subtilis | 78 | [9] |

| Pyridone derivative VI | S. aureus | 2.4 | [9] |

| Compound VII | Streptococcus pneumonia | 1.95 | [9] |

| Compound VII | B. subtilis | 0.98 | [9] |

| Compound VII | Salmonella typhimurium | 1.9 | [9] |

| Compound 3c | Various Bacteria | 13-16 (mm inhibition zone) | [10] |

| Compound 3d | S. aureus | 4 | [11] |

| Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | - | [12] |

Note: The specific structures of the compounds and the units of measurement are detailed in the cited references.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted pyridine N-oxides.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyridine N-oxide compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted pyridine N-oxide compounds

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

-

-

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[11]

-

Conclusion and Future Directions

Substituted pyridine N-oxides are a compelling class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery. Their unique physicochemical properties, including enhanced solubility and hydrogen bonding capabilities, contribute to their diverse pharmacological profiles. The anticancer and antimicrobial activities highlighted in this guide, supported by quantitative data and established mechanisms of action, underscore their therapeutic potential.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the pyridine N-oxide ring to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to understand their biological effects fully.

-

In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity.

-

Development of Novel Drug Delivery Systems: Exploration of strategies, such as the formation of cocrystals, to further enhance the physicochemical and pharmacokinetic properties of pyridine N-oxide-based drugs.[4]

The continued exploration of substituted pyridine N-oxides holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijirset.com [ijirset.com]

- 6. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bcc.bas.bg [bcc.bas.bg]

3-Methoxypyridine 1-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The pyridine N-oxide moiety is a versatile functional group known to modulate the physicochemical and biological properties of molecules, often enhancing solubility and metabolic stability, and serving as a key building block for further functionalization. The presence of a methoxy group at the 3-position further influences the electronic and steric properties of the pyridine ring, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and data for researchers in the field.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound and its precursor, 3-methoxypyridine, is presented below.

| Property | This compound | 3-Methoxypyridine |

| CAS Number | 14906-61-7[1] | 7295-76-3[2] |

| Molecular Formula | C₆H₇NO₂ | C₆H₇NO |

| Molecular Weight | 125.13 g/mol | 109.13 g/mol [2] |

| Appearance | White to off-white crystalline solid (Predicted) | Colorless to light yellow liquid |

| Melting Point | 100-101 °C[3] | Not available |

| Boiling Point | 308.9±15.0 °C (Predicted)[3] | 65 °C at 15 mmHg (lit.)[4] |

| Density | 1.09±0.1 g/cm³ (Predicted)[3] | 1.083 g/mL at 25 °C (lit.)[4] |

| pKa | 0.84±0.10 (Predicted)[3] | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the nitrogen atom of 3-methoxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid, like acetic acid.

Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from general procedures for the N-oxidation of pyridines.

Materials:

-

3-Methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the stirred solution of 3-methoxypyridine over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid

This method provides a more economical and environmentally friendly alternative to peroxy acids.

Materials:

-

3-Methoxypyridine

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware

Procedure:

-

In a round-bottom flask, add 3-methoxypyridine (1.0 eq) to glacial acetic acid.

-

With stirring, slowly add 30% hydrogen peroxide (1.5 to 2.0 eq).

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous mixture with chloroform or dichloromethane multiple times.

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum of 3-methoxypyridine provides a reference for the expected shifts in the N-oxide. The N-oxidation typically leads to a downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-oxide group.

| 1H NMR Data for 3-Methoxypyridine [5] |

| Solvent |

| Chemical Shift (ppm) |

| ~8.2 |

| ~8.1 |

| ~7.2 |

| ~3.8 |

13C NMR Spectroscopy

Similar to the proton NMR, the carbon signals of the pyridine ring are expected to shift upon N-oxidation.

| 13C NMR Data for 3-Methoxypyridine [6] |

| Solvent |

| Chemical Shift (ppm) |

| ~155 |

| ~141 |

| ~138 |

| ~123 |

| ~120 |

| ~55 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the aromatic C-H and C=C stretching, the C-O stretching of the methoxy group, and a prominent N-O stretching band.

| Expected IR Absorptions for this compound |

| Wavenumber (cm-1) |

| 3100-3000 |

| 1600-1450 |

| ~1250 |

| 1300-1000 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (125.13 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom.

| Predicted Mass Spectrum Data for this compound |

| m/z |

| 125 |

| 109 |

Applications in Drug Development

Pyridine N-oxides are a recognized class of compounds in medicinal chemistry. The N-oxide functionality can improve aqueous solubility, reduce toxicity, and alter the metabolic profile of a parent drug molecule.[7] Furthermore, the methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[8]

While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for its use as a key intermediate or a core scaffold in the design of new drug candidates. For instance, substituted pyridines and their N-oxides have been investigated for a wide range of biological activities, including as antimicrobial[9] and anti-trypanosomatid agents.[5]

Experimental Workflows and Diagrams

Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship in Drug Discovery

The role of this compound as a building block in drug discovery can be represented by the following logical diagram:

Caption: Logical progression from a core scaffold to a drug candidate in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemists. Its synthesis is straightforward, employing common oxidation methodologies. While detailed biological studies on this specific compound are limited, the known properties of the pyridine N-oxide and 3-methoxy-substituted aromatic systems suggest its potential as a versatile building block for the creation of new molecules with diverse pharmacological activities. This guide provides a foundational understanding and practical protocols to encourage further investigation into the chemistry and biological potential of this compound.

References

- 1. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 14906-61-7 [amp.chemicalbook.com]

- 4. Workup [chem.rochester.edu]

- 5. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. longdom.org [longdom.org]

An In-Depth Technical Guide to the Discovery and History of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of pyridine N-oxides, a class of compounds that has become indispensable in organic synthesis and medicinal chemistry. From their initial synthesis to their application as versatile intermediates, this document details the key scientific milestones, experimental protocols, and the evolution of our understanding of their chemical properties.

The Dawn of Pyridine N-Oxides: Meisenheimer's Discovery

The journey into the world of pyridine N-oxides began in 1926, when German chemist Jakob Meisenheimer first reported their synthesis.[1][2] In his seminal work published in Berichte der deutschen chemischen Gesellschaft, Meisenheimer described the oxidation of pyridine using peroxybenzoic acid.[1] This discovery opened a new chapter in heterocyclic chemistry, introducing a functional group that would prove to be remarkably versatile.

Meisenheimer's Original Experimental Protocol (1926)

A generalized representation of this groundbreaking synthesis is as follows:

Caption: Meisenheimer's synthesis of pyridine N-oxide.

Evolution of Synthetic Methodologies

Following Meisenheimer's initial discovery, the scientific community actively sought more practical and efficient methods for the synthesis of pyridine N-oxides. This led to the development of several key oxidative procedures throughout the 20th century.

The Peracetic Acid Method

A significant advancement came with the use of peracetic acid, often generated in situ from hydrogen peroxide and acetic acid.[3] This method proved to be a more accessible and economical alternative to peroxybenzoic acid. An early and widely adopted protocol was documented in the esteemed "Organic Syntheses" collection.[3]

Experimental Protocol: Synthesis of Pyridine N-oxide using Peracetic Acid [3]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 110 g (1.39 moles) of pyridine is placed.

-

Oxidation: While stirring, 250 ml (285 g, 1.50 moles) of 40% peracetic acid is added at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.

-

Cooling: After the addition is complete, the mixture is stirred until the temperature drops to 40°C.

-

Isolation of Pyridine N-oxide Hydrochloride:

-

Gaseous hydrogen chloride (a slight excess over the theoretical 51 g) is bubbled into the reaction mixture.

-

Acetic acid and excess peracetic acid are removed by warming on a steam bath under vacuum.

-

The residual pyridine N-oxide hydrochloride is purified by refluxing with 300 ml of isopropyl alcohol for 30 minutes, followed by cooling and filtration. The colorless crystals are washed with isopropyl alcohol and then ether.

-

-

Isolation of Pyridine N-oxide:

-

The acetic acid solution from step 3 is evaporated on a steam bath under aspirator pressure.

-

The residue is distilled at a pressure of 1 mm or less. Acetic acid distills first as the pyridine N-oxide acetate dissociates.

-

The product is collected at 100–105°C/1mm.

-

Caption: Experimental workflow for peracetic acid synthesis.

m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

The introduction of m-chloroperoxybenzoic acid (m-CPBA) provided a milder and often more selective method for the N-oxidation of pyridines, particularly for substrates with sensitive functional groups.[4]

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide using m-CPBA [5]

-

Reaction Setup: Dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane in a reaction vessel and cool to 0-5°C in an ice bath.

-

Oxidation: While maintaining the temperature at 0°C, add 20.9 g of m-CPBA to the stirred solution.

-

Reaction: Allow the mixture to warm to 20-25°C and stir for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to 0-5°C.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization.

-

Quantitative Data from Historical Syntheses

The following tables summarize key quantitative data from early and established methods for the synthesis of pyridine N-oxides and some of its derivatives.

Table 1: Synthesis of Pyridine N-oxide

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Peroxybenzoic Acid | Not specified in secondary sources | Not specified | Not specified | Not specified | 66-68 | [1] |

| 40% Peracetic Acid | None | 85 | 50-60 min | 78-83 | 65-66 | [3] |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 3 hours | 96 | 138-140 (at 15 mm Hg) | [6] |

Table 2: Synthesis of Substituted Pyridine N-oxides

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 3-Methylpyridine | Fuming HNO₃ / H₂SO₄ | - | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [5] |

| 4-Nitropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | 4-Nitropyridine N-oxide | High | [5] |

| 2-Chloropyridine | H₂O₂ / Acetic Acid | Acetic Acid | 80 | Overnight | 2-Chloropyridine N-oxide | Not specified | [7] |

Chemical Properties and Reactivity: An Evolving Understanding

The discovery of pyridine N-oxides spurred extensive investigation into their chemical properties, revealing a rich and versatile reactivity profile that distinguished them from their parent pyridines.

Physical Properties and Structure

Pyridine N-oxide is a colorless, hygroscopic solid.[1] Structurally, the molecule is planar, with an N-O bond distance of approximately 1.34 Å.[1] The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring.

Basicity and Reactivity

Pyridine N-oxide is a much weaker base than pyridine, with the pKa of its conjugate acid being around 0.8.[1] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring. This activation makes pyridine N-oxides more susceptible to electrophilic substitution than pyridine itself.[8] Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions.[5]

Caption: Dual reactivity of pyridine N-oxides.

A key synthetic utility of pyridine N-oxides lies in their ability to direct electrophilic substitution to the 4-position, followed by deoxygenation to yield the 4-substituted pyridine, a product not easily obtained by direct substitution of pyridine.[1]

Early Applications in Drug Development and Synthesis

The unique reactivity of pyridine N-oxides was quickly recognized for its potential in the synthesis of complex molecules, including pharmaceuticals.

Intermediates in Synthesis

Pyridine N-oxides became crucial intermediates for the preparation of substituted pyridines that were otherwise difficult to access. For instance, the synthesis of 4-nitropyridine, a valuable synthetic precursor, is efficiently achieved through the nitration of pyridine N-oxide followed by deoxygenation.[8] Similarly, treatment of pyridine N-oxide with reagents like phosphorus oxychloride provides a route to 2- and 4-chloropyridines.[1]

Emergence in Medicinal Chemistry

The N-oxide functional group itself was found to be present in or a precursor to several bioactive molecules. Early examples of the application of pyridine N-oxides in the synthesis of medicinally relevant compounds include:

-

Nicotinic acid N-oxide: A precursor to the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and pranoprofen.[1]

-

2-Chloropyridine N-oxide: An intermediate in the synthesis of zinc pyrithione, an antifungal and antibacterial agent.[1]

-

2,3,5-Trimethylpyridine N-oxide: A key intermediate in the synthesis of the proton pump inhibitor omeprazole.[1][9]

The introduction of the N-oxide moiety can also modulate the physicochemical properties of a drug molecule, such as its solubility and ability to form hydrogen bonds, which is a strategy still employed in modern drug design.[10][11]

Conclusion

From its discovery by Jakob Meisenheimer in 1926, the field of pyridine N-oxide chemistry has grown exponentially. The initial synthetic methods, while groundbreaking, have been refined and expanded upon, providing chemists with a robust toolkit for the preparation of these versatile compounds. The unique electronic properties of the N-oxide group, which allow for controlled electrophilic and nucleophilic substitutions, have cemented their role as indispensable intermediates in organic synthesis. Furthermore, their presence in and utility for the synthesis of numerous pharmaceuticals underscore their enduring importance in drug discovery and development. This guide has provided a historical and technical overview of the foundational discoveries and methodologies that have shaped our understanding and application of pyridine N-oxides.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Диссертация на тему «Новые синтетические возможности бензофуроксановой платформы для конструирования биологически активных систем», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

- 8. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 9. medium.com [medium.com]

- 10. Preparation method of 2-chloropyridine n-oxides - Eureka | Patsnap [eureka.patsnap.com]

- 11. doras.dcu.ie [doras.dcu.ie]

Methodological & Application

Synthesis of 3-Methoxypyridine 1-oxide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxypyridine 1-oxide from 3-methoxypyridine. Two common and effective methods for the N-oxidation of pyridine derivatives are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide in acetic acid. This guide includes a summary of reaction parameters, detailed step-by-step procedures, and safety precautions.

Introduction

Pyridine N-oxides are important intermediates in organic synthesis, serving as precursors to a variety of functionalized pyridine derivatives. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, making it a versatile synthetic handle. This compound is a valuable building block in the development of pharmaceutical compounds and other specialty chemicals. This document outlines two reliable methods for its preparation from 3-methoxypyridine.

Data Presentation

The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.

| Parameter | Method 1: m-CPBA Oxidation | Method 2: H₂O₂/Acetic Acid Oxidation |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30-40% Hydrogen Peroxide |

| Solvent | Dichloromethane (DCM) or Chloroform | Glacial Acetic Acid |

| Stoichiometry (Oxidant) | 1.0 - 1.2 equivalents | 1.1 - 1.5 equivalents |

| Reaction Temperature | 0 °C to room temperature | Room temperature to 85 °C |

| Reaction Time | 1 - 6 hours | 12 - 24 hours |

| Typical Yield | High (often the highest for 3-substituted pyridines)[1] | Good (e.g., 88% for 4-methoxypyridine analog)[2] |

| Work-up | Aqueous basic wash, extraction | Removal of acetic acid under vacuum |

| Purification | Column chromatography or recrystallization | Recrystallization or distillation |

Experimental Protocols

Method 1: Synthesis of this compound using m-CPBA

This method is often preferred for 3-substituted pyridines due to its high efficiency and mild reaction conditions.[1]

Materials:

-

3-Methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Safety Precautions:

-

m-CPBA is a potentially explosive peroxide and should be handled with care behind a safety shield.[3]

-

Avoid friction, grinding, and shock.

-

Store m-CPBA refrigerated.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method 2: Synthesis of this compound using Hydrogen Peroxide in Acetic Acid

This method provides a more economical and environmentally friendly alternative to peroxy acids.[4]

Materials:

-

3-Methoxypyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-40% aqueous solution)

-

Sodium bicarbonate or sodium carbonate

-

Dichloromethane (DCM) or Chloroform for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxypyridine (1.0 eq.) in glacial acetic acid.

-

Addition of Hydrogen Peroxide: To the stirred solution, add hydrogen peroxide (1.2 eq.) dropwise. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-85 °C and maintain this temperature for 12-24 hours.[3] Monitor the reaction progress by TLC.

-

Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or distillation under reduced pressure.

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

-

The reaction of hydrogen peroxide and acetic acid forms peracetic acid in situ, which is a strong oxidant and potentially explosive.[5]

-

Handle glacial acetic acid in a fume hood.

-

Always wear appropriate PPE.

Characterization of this compound

The final product can be characterized by standard analytical techniques:

-

Melting Point: The melting point of this compound is reported to be 100-101 °C.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methoxy group protons. The chemical shifts will be different from the starting material due to the electronic effect of the N-oxide group.

-

¹³C NMR: The carbon NMR will also show a shift in the signals of the pyridine ring carbons upon N-oxidation.

-

Visualizations

Caption: Experimental workflows for the synthesis of this compound.

Caption: Logical relationship of synthetic pathways to the final product.

References

3-Methoxypyridine 1-oxide: A Versatile Building Block in Organic Synthesis

For Immediate Release

[City, State] – [Date] – 3-Methoxypyridine 1-oxide is emerging as a highly versatile and valuable building block for organic synthesis, enabling the efficient construction of complex molecular architectures. Its unique electronic properties and reactivity patterns offer medicinal chemists and researchers in drug discovery a powerful tool for the synthesis of novel functionalized pyridine derivatives. This application note provides an overview of its utility, supported by detailed experimental protocols for key transformations.

Introduction

Pyridine N-oxides are a well-established class of reagents in organic synthesis, known for their enhanced reactivity towards both electrophilic and nucleophilic substitution at the pyridine ring, particularly at the C2 and C6 positions. The presence of a methoxy group at the 3-position of the pyridine ring in this compound introduces further electronic and steric influence, allowing for regioselective functionalization and the creation of diverse molecular scaffolds. This note will detail specific applications of this compound in organic synthesis.

Key Applications and Protocols

The strategic placement of the N-oxide and the 3-methoxy group allows for a range of chemical transformations, primarily centered around the functionalization of the pyridine core.

Synthesis of 2-Substituted 3-Methoxypyridines